molecular formula C4H2ClF3O B12848385 2-Chloro-2,3,3-Trifluorocyclobutanone

2-Chloro-2,3,3-Trifluorocyclobutanone

Cat. No.: B12848385
M. Wt: 158.50 g/mol
InChI Key: CSYMEKADUPIVSG-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3-Trifluorocyclobutanone is a fluorinated cyclobutanone derivative This compound is notable for its unique structure, which includes a cyclobutane ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,3-Trifluorocyclobutanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,3-Trifluoropropene with chloroform in the presence of a strong base, such as sodium hydroxide, to form the cyclobutane ring. The reaction is usually carried out at low temperatures to control the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2,3,3-Trifluorocyclobutanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed:

    Substitution: Formation of 2,3,3-Trifluorocyclobutanone derivatives with various substituents.

    Reduction: Formation of 2-Chloro-2,3,3-Trifluorocyclobutanol.

    Oxidation: Formation of this compound carboxylic acid.

Scientific Research Applications

2-Chloro-2,3,3-Trifluorocyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated motifs for enhanced bioactivity and metabolic stability.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Chloro-2,3,3-Trifluorocyclobutanone exerts its effects depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 2-Chloro-2,3,3-Trifluorocyclobutane-1-carbonitrile
  • 1-Chloro-2,3,3-Trifluorocyclobutene
  • 2-Butanone, 3-chloro-

Comparison: Compared to these similar compounds, 2-Chloro-2,3,3-Trifluorocyclobutanone is unique due to its ketone functional group, which imparts distinct reactivity and properties. The presence of the carbonyl group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical applications.

Properties

Molecular Formula

C4H2ClF3O

Molecular Weight

158.50 g/mol

IUPAC Name

2-chloro-2,3,3-trifluorocyclobutan-1-one

InChI

InChI=1S/C4H2ClF3O/c5-4(8)2(9)1-3(4,6)7/h1H2

InChI Key

CSYMEKADUPIVSG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C1(F)F)(F)Cl

Origin of Product

United States

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